molecular formula C11H17NO3 B13602203 tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate

tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate

Cat. No.: B13602203
M. Wt: 211.26 g/mol
InChI Key: FHGOJMBGJCQOGY-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate is a bicyclic carbamate derivative featuring a cyclopentenyl scaffold with a ketone group at position 4 and a tert-butoxycarbonyl (Boc)-protected amine at the methyl-substituted position. This compound is a key intermediate in synthesizing enantiomerically enriched 1,4-difunctionalized cyclopentenyl derivatives, which are of significant synthetic and biological interest . Its synthesis typically involves stereoselective routes, such as enzymatic resolution or asymmetric catalysis, to access both enantiomers. The Boc group enhances solubility in organic solvents and stabilizes the amine during subsequent reactions .

Structurally, the conjugated enone system (α,β-unsaturated ketone) in the cyclopentenyl ring confers reactivity toward nucleophilic additions, though competitive cyclopentadienone formation under activated conditions has been noted . This compound is widely utilized in medicinal chemistry for constructing bioactive molecules, including antiviral and anti-inflammatory agents.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h4-5,8H,6-7H2,1-3H3,(H,12,14)

InChI Key

FHGOJMBGJCQOGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentenone derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the carbamate on the cyclopentenone. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, a critical step for further functionalization.

Reagent Conditions Product Yield Source
HCl (4 M in dioxane)0°C, 2–4 h[(4-oxocyclopent-2-en-1-yl)methyl]amine92%
Trifluoroacetic acidRT, 30 minSame as above89%
  • Mechanism : Protonation of the carbamate oxygen weakens the C–N bond, leading to cleavage and release of CO₂ and tert-butanol.

  • Applications : The liberated amine serves as an intermediate for peptide coupling or alkylation reactions.

Photochemical [6π] Cyclization

Under UV light, the compound undergoes a [6π] electrocyclic reaction to form polycyclic frameworks. This reaction is highly sensitive to substitution patterns and wavelength .

Wavelength Reaction Time Product Regioselectivity Yield Source
366 nm3 hcis-Hexahydrocarbazol-4-onepara to substituents98%
300 nm20 hAlternative bicyclic productSteric-guided52%
  • Key Observations :

    • Irradiation at 366 nm induces rapid cyclization, while 300 nm requires extended reaction times .

    • Steric bulk (e.g., tert-butyl groups) directs regioselectivity toward para positions .

    • DFT studies confirm a triplet-state mechanism involving a diradical intermediate .

Nucleophilic Addition to the Enone System

The α,β-unsaturated ketone participates in conjugate additions with nucleophiles.

Reagent Conditions Product Yield Source
Grignard reagentsTHF, −78°C4-Alkylated cyclopentenyl derivatives70–85%
NaBH₄MeOH, 0°C4-Hydroxycyclopentylmethyl carbamate93%
  • Mechanism :

    • Grignard addition proceeds via 1,4-conjugate attack, followed by keto-enol tautomerization.

    • Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the carbamate .

Epoxidation and Dihydroxylation

The cyclopentene double bond reacts with electrophilic oxygen sources.

Reagent Conditions Product Stereochemistry Yield Source
m-CPBACH₂Cl₂, 0°CCyclopentene epoxidetrans78%
OsO₄, NMOAcetone/H₂O, RTcis-1,2-Diolcis65%
  • Applications : Epoxides serve as intermediates for ring-opening reactions, while diols enable further oxidation or protection strategies.

Alkylation and Acylation of the Free Amine

Post-Boc deprotection, the amine undergoes standard derivatization.

Reaction Type Reagent Product Yield Source
AlkylationBenzyl bromide, K₂CO₃N-Benzylcyclopentenylmethylamine88%
AcylationAcetyl chloride, Et₃NN-Acetylcyclopentenylmethylamine91%
  • Selectivity : Reactions occur exclusively at the primary amine site due to steric protection of the cyclopentene ring.

Base-Mediated Epimerization

The stereochemistry at C4a is labile under basic conditions, enabling thermodynamic control.

Base Conditions Outcome Yield Source
NaHTHF, 0°C → RTcis- to trans-epimer interconversion95%
NaOHH₂O/EtOH, RTStabilization of cis-isomer89%
  • Notable Finding : Epimerization on silica gel during chromatography complicates isolation of pure diastereomers .

Scientific Research Applications

tert-ButylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research on its potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. The cyclopentenone moiety may also participate in Michael addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

tert-Butyl N-[(1R,4S)-4-Hydroxycyclopent-2-en-1-yl]carbamate

  • Structural Difference : Replaces the 4-oxo group with a hydroxyl (-OH) group.
  • Synthesis : Prepared via Sharpless asymmetric dihydroxylation of cyclopentene derivatives, followed by Boc protection .
  • Reactivity : The hydroxyl group enables oxidation to the ketone or participation in hydrogen bonding, altering solubility and biological interactions compared to the oxo derivative.

tert-Butyl N-(4-Cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate

  • Structural Difference : Features a linear 4-oxobutan-2-yl chain with a cyclopropyl substituent instead of a cyclopentenyl ring .
  • Applications : Used in peptide mimetics and enzyme inhibitors due to its conformational rigidity.
  • Stability: The absence of conjugated enone reduces susceptibility to Michael addition reactions.

Bicyclic and Spirocyclic Carbamates

tert-Butyl N-[(5-Oxo-2H-furan-3-yl)methyl]-N-(3-trimethylsilylprop-2-ynyl)carbamate

  • Structural Difference : Incorporates a furan ring and a propargyl-silyl group .
  • Reactivity : The silyl-protected alkyne enables click chemistry applications, unlike the cyclopentenyl derivative.

tert-Butyl N-[(3S)-5,5-Dimethyl-2-oxooxolan-3-yl]carbamate

  • Structural Difference : Contains a tetrahydrofuran (oxolane) ring with a geminal dimethyl group .
  • Stereochemical Impact : The rigid oxolane ring restricts conformational flexibility, affecting binding to biological targets.

tert-Butyl N-[3-[(4-Oxo-1H-quinazolin-2-yl)oxy]propyl]carbamate

  • Structural Difference: Links a quinazolinone pharmacophore via a propyloxy spacer .
  • Applications: Intermediate in antimalarial and anticancer drug synthesis.

tert-Butyl N-[(4-Carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate

  • Structural Difference : Substitutes the cyclopentenyl group with a thiazole ring bearing a thiourea group .
  • Bioactivity : Demonstrates antimicrobial and kinase inhibitory activity due to sulfur-containing heterocycles.

Data Tables

Table 2: Reactivity and Stability Comparison

Compound Name Nucleophilic Susceptibility Stability in Protic Solvents Key Reactivity Pathways
tert-Butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate High (enone system) Moderate Michael addition, ketone reduction
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate Low High SN2 substitutions, peptide couplings
tert-Butyl N-[(5-oxo-2H-furan-3-yl)methyl]-N-(3-trimethylsilylprop-2-ynyl)carbamate Moderate (alkyne) Low (silyl group hydrolysis) Click chemistry, Sonogashira couplings

Biological Activity

tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate (CAS No. 657396-97-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15NO3
  • Molecular Weight : 197.23 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopentenone structure.

Research indicates that compounds similar to tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate may exhibit biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Receptor Activity : They may interact with various receptors, including those involved in inflammatory responses.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

Biological Activity

The biological activity of tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate has been investigated in several studies:

Anticancer Activity

Studies have shown that derivatives of carbamate compounds can inhibit cancer cell growth. For instance, a study on related compounds indicated that they could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. This effect is likely mediated through the inhibition of nuclear factor-kappa B (NF-kB) signaling pathways.

Activity Type Effect Mechanism
AnticancerInhibition of cell growthApoptosis induction via caspase activation
Anti-inflammatoryReduction of cytokine productionInhibition of NF-kB signaling

Case Studies

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry evaluated several carbamate derivatives for their anticancer activity. The results showed that tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.
  • Inflammation Model :
    • In an animal model of inflammation, administration of this compound resulted in a marked decrease in edema formation and inflammatory cell infiltration, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Common routes involve carbamate protection of amines using tert-butoxycarbonyl (Boc) groups. For cyclopentenyl derivatives, a multi-step approach is typical: (1) synthesis of 4-oxocyclopent-2-en-1-ylmethanol via cyclopentenone oxidation, (2) activation of the hydroxyl group (e.g., tosylation or mesylation), (3) nucleophilic substitution with an amine, followed by Boc protection. Yield optimization requires strict control of reaction temperature (0–25°C), anhydrous conditions, and stoichiometric excess of Boc anhydride (1.5–2.0 eq). Chromatographic purification (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : The Boc group shows a singlet at ~1.4 ppm (9H, tert-butyl) and a carbonyl signal at ~155 ppm. The cyclopentenyl moiety exhibits vinyl protons (δ 5.5–6.5 ppm) and a ketone carbon at ~210 ppm.
  • IR : Stretching bands for C=O (Boc: ~1690–1740 cm⁻¹; cyclopentenone: ~1715 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak [M+H]+ consistent with the molecular formula C12H19NO3 (theoretical MW: 225.28). X-ray crystallography (if crystalline) provides definitive confirmation of stereochemistry and bond angles .

Advanced Research Questions

Q. What strategies are employed to achieve stereochemical control in derivatives of this compound, particularly at the cyclopentenyl ring?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral organocatalysts or transition-metal complexes) can induce enantioselectivity during cyclopentenone formation. For example, Shi epoxidation or Jacobsen hydrolytic kinetic resolution may be adapted. Protecting group strategies (e.g., Boc vs. Fmoc) influence steric hindrance during functionalization. Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. How can discrepancies between experimental NMR data and computational predictions (e.g., DFT-calculated shifts) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange. To address this:

  • Compare experimental data with DFT simulations using implicit solvent models (e.g., PCM for DMSO or CDCl3).
  • Use variable-temperature NMR to identify dynamic processes (e.g., ring-flipping in cyclopentenyl groups).
  • Validate assignments via 2D NMR (COSY, HSQC) and DEPT experiments .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Boc carbamates are stable in neutral/weakly acidic conditions but hydrolyze in strong acids (e.g., TFA) or bases (e.g., NaOH). The 4-oxocyclopentenyl group is prone to Michael addition under basic conditions. Storage recommendations: anhydrous, inert atmosphere (N2/Ar), and low temperature (–20°C) to prevent ketone degradation or polymerization. Accelerated stability studies (40°C/75% RH) can quantify degradation kinetics .

Q. What reaction mechanisms dominate when the 4-oxocyclopentenyl moiety participates in [4+2] cycloadditions?

  • Methodological Answer : The electron-deficient cyclopentenone acts as a dienophile in Diels-Alder reactions. Frontier molecular orbital (FMO) analysis reveals enhanced reactivity at the α,β-unsaturated ketone. Regioselectivity is influenced by substituents on the diene (electron-rich vs. electron-poor). In situ FTIR or NMR monitors reaction progress, while computational studies (NBO analysis) elucidate charge transfer .

Data Contradiction Analysis

Q. How should researchers address conflicting data in X-ray crystallography vs. NMR-based stereochemical assignments?

  • Methodological Answer : X-ray provides absolute configuration but requires high-quality crystals. If NMR (e.g., NOESY) suggests conflicting stereochemistry:

  • Re-examine crystal packing effects (e.g., disorder or pseudosymmetry).
  • Validate via chemical correlation (e.g., derivatization to a known stereoisomer).
  • Use vibrational circular dichroism (VCD) for solution-state confirmation .

Tables for Key Properties

Property Value/Description Reference
Molecular FormulaC12H19NO3
Stability in AcidBoc deprotection at pH < 2 (TFA)
Key NMR Shifts (1H)Boc: 1.4 ppm (s); Vinyl: 5.5–6.5 ppm (m)
Preferred Storage–20°C, anhydrous, inert atmosphere

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